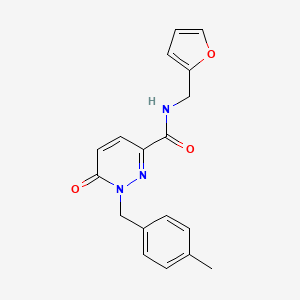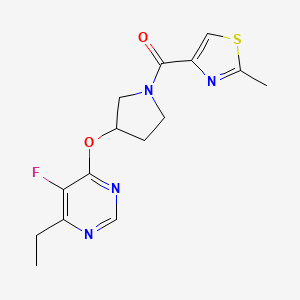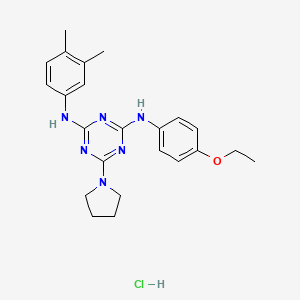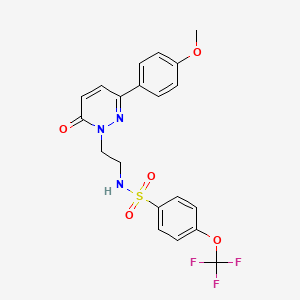
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N2O5 and its molecular weight is 525.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Mechanisms and Pharmacological Properties
Research on compounds with similar structural features, such as arylpiperazine derivatives, has been extensive due to their pharmacological significance, primarily in the treatment of depression, psychosis, or anxiety. These studies often focus on their metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, and their potential effects on neurotransmitter receptors. This insight into the metabolism and pharmacodynamics of arylpiperazine derivatives is crucial for understanding their therapeutic potential and safety profile in clinical applications (Caccia, 2007) Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-22.
Chemical Synthesis and Medicinal Chemistry
In the realm of synthetic chemistry, the development of novel synthetic protocols for compounds with chromen-4-one structures, akin to the molecule , has been a topic of interest. These efforts aim at enhancing the pharmacological profile of such compounds by modifying their chemical structure to improve efficacy, reduce toxicity, and increase selectivity towards biological targets. Synthetic strategies often involve coupling reactions, cyclization, and functional group modifications to achieve desired pharmacophores (Mazimba, 2016) Mazimba, O. (2016). Synthetic Protocols on 6H-Benzo[c]chromen-6-ones: A Review. Turkish Journal of Chemistry, 40, 1-27.
Environmental Impact and Biodegradation
The environmental fate of similar synthetic compounds, particularly their persistence, bioaccumulation, and potential for endocrine disruption, is also a significant area of research. Studies focus on their degradation in natural and engineered environments, the identification of microbial strains capable of metabolizing these compounds, and the mechanisms underlying their biodegradation. This research is vital for assessing the environmental risk of new chemical entities and for developing strategies to mitigate their impact (Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-26) Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-26.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methylchromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.2ClH/c1-5-27-10-12-28(13-11-27)14-15-32-20-7-8-21-23(17-20)33-18(2)25(26(21)29)19-6-9-22(30-3)24(16-19)31-4;;/h6-9,16-17H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMNEGHHBZZDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)





![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)





![8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride](/img/structure/B2450646.png)